molecular formula C8H13N3 B2846546 dimethyl[2-(pyrazin-2-yl)ethyl]amine CAS No. 66580-25-4

dimethyl[2-(pyrazin-2-yl)ethyl]amine

Cat. No.: B2846546
CAS No.: 66580-25-4
M. Wt: 151.213
InChI Key: BOCWITWPYWEWPR-UHFFFAOYSA-N
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Description

dimethyl[2-(pyrazin-2-yl)ethyl]amine is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazine derivatives are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The structure of this compound consists of a pyrazine ring substituted with a dimethylaminoethyl group.

Scientific Research Applications

dimethyl[2-(pyrazin-2-yl)ethyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex pyrazine derivatives and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the development of agrochemicals, dyes, and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl[2-(pyrazin-2-yl)ethyl]amine typically involves the reaction of 2-chloropyrazine with N,N-dimethylethanolamine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the substitution of the chlorine atom with the dimethylaminoethyl group. The reaction is usually performed in an organic solvent such as dimethylformamide or acetonitrile at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The crude product is then purified using techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

dimethyl[2-(pyrazin-2-yl)ethyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced pyrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the dimethylaminoethyl group can be replaced by other nucleophiles such as halides, thiols, or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents such as ether or tetrahydrofuran under inert atmosphere.

    Substitution: Various nucleophiles; reactions are conducted in polar solvents like dimethylformamide or acetonitrile, often at elevated temperatures.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced pyrazine derivatives.

    Substitution: Substituted pyrazine derivatives with different functional groups replacing the dimethylaminoethyl group.

Comparison with Similar Compounds

dimethyl[2-(pyrazin-2-yl)ethyl]amine can be compared with other similar compounds such as:

    N,N-dimethyl-2-piperidin-2-ylethanamine: Similar structure but with a piperidine ring instead of a pyrazine ring.

    N,N-dimethyl-2-piperidin-3-ylethanamine: Another piperidine derivative with the dimethylaminoethyl group attached to a different position on the piperidine ring.

    N,N-dimethyl-2-(2-methylphenoxy)ethanamine: A phenoxy derivative with a similar dimethylaminoethyl group.

The uniqueness of this compound lies in its pyrazine ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N,N-dimethyl-2-pyrazin-2-ylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-11(2)6-3-8-7-9-4-5-10-8/h4-5,7H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOCWITWPYWEWPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=NC=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 94.0 g (1.0 mole) of methylpyrazine and 83.9 g (1.03 mole) of dimethylamine hydrochloride was heated until it began refluxing. 131.3 g (40% aqueous solution) (1.75 mole) of formaldehyde was added over a period of two hours. The resulting brown viscous mass was refluxed for additional 2.5 hours. The mixture was cooled to room temperature. It was diluted with 250 ml of water, made basic with 10% sodium hydroxide solution and extracted with chloroform. After removing the chloroform the residue was distilled to give 100.6 g of β-dimethylaminoethylpyrazine, b.p. 116°-120° C. at 20 mm Hg.
Quantity
94 g
Type
reactant
Reaction Step One
Quantity
83.9 g
Type
reactant
Reaction Step One
Quantity
131.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

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